molecular formula C9H10I2 B6305921 1,2-Diiodo-4-isopropylbenzene CAS No. 1369782-63-7

1,2-Diiodo-4-isopropylbenzene

Cat. No.: B6305921
CAS No.: 1369782-63-7
M. Wt: 371.98 g/mol
InChI Key: DRINCYACLUFQTC-UHFFFAOYSA-N
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Description

1,2-Diiodo-4-isopropylbenzene is an organic compound with the molecular formula C₉H₁₀I₂ It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 2 positions, and an isopropyl group is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diiodo-4-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-isopropylbenzene (cumene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C to prevent over-iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4-isopropylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include hydrogenated benzene derivatives.

Scientific Research Applications

1,2-Diiodo-4-isopropylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-diiodo-4-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to participate in various chemical transformations. The isopropyl group can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diiodobenzene: Lacks the isopropyl group, making it less sterically hindered.

    1,4-Diiodo-2-isopropylbenzene: Has iodine atoms at different positions, affecting its reactivity.

    1,2-Dibromo-4-isopropylbenzene: Contains bromine instead of iodine, leading to different chemical properties.

Uniqueness

1,2-Diiodo-4-isopropylbenzene is unique due to the presence of both iodine atoms and the isopropyl group, which together influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1,2-diiodo-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10I2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRINCYACLUFQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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